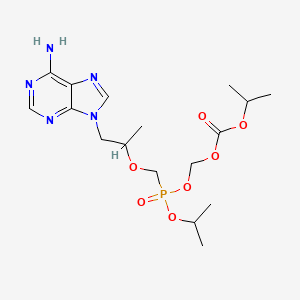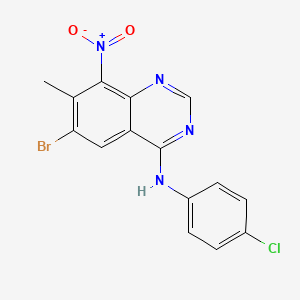
6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
The synthesis of 6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the quinazoline ring.
Substitution: The replacement of a hydrogen atom with a 4-chlorophenyl group.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: The nitro group can be reduced to an amine group, leading to the formation of different quinazoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, to create new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of other quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately causing cell death. This mechanism is particularly relevant in its anticancer activity, where it targets cancer cells and inhibits their growth .
Comparison with Similar Compounds
6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
- 6-bromo-N-(4-bromophenyl)-1-cyclopentyl-1H-indazole-4-carboxamide
- 6-bromo-N-(4-chlorophenyl)-1-cyclopentyl-1H-indazole-4-carboxamide
These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of bromine, chlorine, and nitro groups in
Properties
Molecular Formula |
C15H10BrClN4O2 |
|---|---|
Molecular Weight |
393.62 g/mol |
IUPAC Name |
6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine |
InChI |
InChI=1S/C15H10BrClN4O2/c1-8-12(16)6-11-13(14(8)21(22)23)18-7-19-15(11)20-10-4-2-9(17)3-5-10/h2-7H,1H3,(H,18,19,20) |
InChI Key |
IGRNCJMPZCWJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])N=CN=C2NC3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13868858.png)



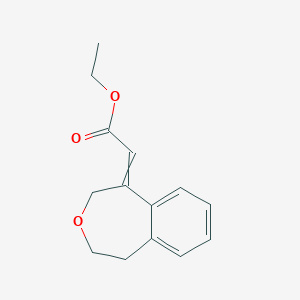
![N-[2-(3-bromophenyl)ethyl]propan-1-amine](/img/structure/B13868897.png)
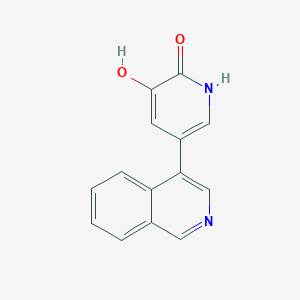
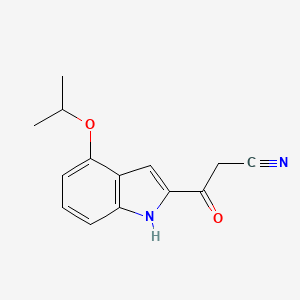
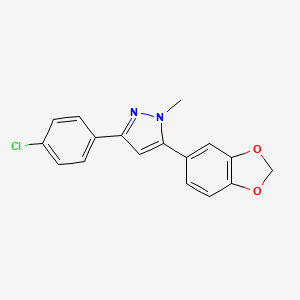

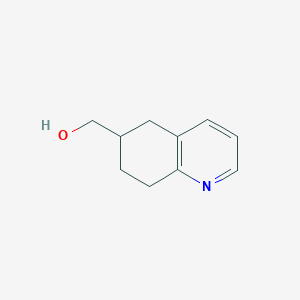
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate](/img/structure/B13868938.png)
![1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13868944.png)
